molecular formula C28H20N4O6 B15020481 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline

3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline

Cat. No.: B15020481
M. Wt: 508.5 g/mol
InChI Key: VRBZGDOCSPTMOG-UHFFFAOYSA-N
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Description

(E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the dinitrophenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could be explored to identify therapeutic effects.

Industry

In industry, (E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and dinitrophenoxy-substituted molecules. Examples include:

Uniqueness

(E)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H20N4O6

Molecular Weight

508.5 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C28H20N4O6/c1-17-11-24-27(12-18(17)2)38-28(30-24)20-6-4-7-21(14-20)29-16-19-5-3-8-23(13-19)37-26-10-9-22(31(33)34)15-25(26)32(35)36/h3-16H,1-2H3

InChI Key

VRBZGDOCSPTMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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